Digoxoside belongs to the category of organic compounds known as cardiac glycosides. These compounds are characterized by their steroid structure and sugar moieties, which contribute to their biological activity. Cardiac glycosides are further classified based on their structural variations, such as the presence of different sugar units or modifications on the steroid nucleus .
Digoxoside can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves isolating the compound from Digitalis species using solvent extraction techniques followed by purification processes such as chromatography.
Technical Details:
The molecular structure of digoxoside features a steroid backbone with multiple hydroxyl groups and a lactone ring. The specific arrangement of these functional groups is critical for its biological activity.
The stereochemistry of digoxoside is absolute, influencing its interaction with biological targets .
Digoxoside undergoes various chemical reactions, particularly hydrolysis, which can convert it into its aglycone form, digitoxigenin, and sugar components.
Key Reactions:
These reactions are significant in understanding the metabolism and bioavailability of digoxoside in clinical settings .
The primary mechanism of action for digoxoside involves inhibition of the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases calcium concentration through the sodium-calcium exchanger.
This dual action enhances cardiac output while reducing heart workload, making digoxoside effective in treating heart failure .
Digoxoside is primarily used in cardiology for:
Additionally, ongoing research explores its potential antitumor effects, expanding its application beyond traditional cardiology .
Digoxoside is a tetra-glycosylated cardiac glycoside characterized by a steroid nucleus (cyclopentanoperhydrophenanthrene) with a lactone ring at C-17 and a tetrasaccharide chain at C-3. Its molecular formula is C₄₇H₇₄O₁₇, with a molecular weight of 911.08 g/mol [3]. The aglycone (genin) moiety is digoxigenin, a cardenolide with hydroxyl groups at C-12 and C-14. The sugar unit comprises four sequential 2,6-dideoxy-β-D-ribo-hexopyranosyl residues (digitoxose units), forming a linear oligosaccharide chain [3] [7]. The lactone ring (a five-membered unsaturated butyrolactone) and the cis fusion of rings C/D are critical for its biological activity [4].
Table 1: Atomic Composition of Digoxoside
Component | Formula/Count | Role in Structure |
---|---|---|
Aglycone | Digoxigenin | Steroid nucleus + lactone ring |
Sugar Units | 4 × digitoxose | Tetrasaccharide chain at C-3 |
Molecular Formula | C₄₇H₇₄O₁₇ | Determined via HR-FAB-MS |
Molecular Weight | 911.08 g/mol | Calculated from formula |
The systematic IUPAC name for digoxoside is:(3β,5β,12β)-3-({O-2,6-Dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl}oxy)-12,14-dihydroxycard-20(22)-enolide [3].
Breakdown:
Digoxoside shares structural homology with other cardiac glycosides but exhibits distinct features in its sugar chain and aglycone modifications.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9